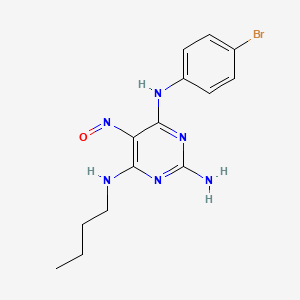![molecular formula C6H9IO4 B12809804 4-Iodo-6,8-dioxabicyclo[3.2.1]octane-2,3-diol](/img/structure/B12809804.png)
4-Iodo-6,8-dioxabicyclo[3.2.1]octane-2,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Iodo-6,8-dioxabicyclo[321]octane-2,3-diol is a bicyclic acetal compound characterized by its unique structure, which includes an iodine atom and two hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-6,8-dioxabicyclo[3.2.1]octane-2,3-diol typically involves multiple steps starting from 3,4-dihydro-2H-pyran-2-carbaldehyde (acrolein dimer). The process includes the formation of intermediate compounds through reactions such as Diels-Alder cyclization, N-allylic substitution, and intramolecular ketalization . The reaction conditions often involve the use of strong Lewis acids like antimony pentafluoride and antimony pentachloride as initiators .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the availability of starting materials and reagents on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
4-Iodo-6,8-dioxabicyclo[3.2.1]octane-2,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The iodine atom can be reduced to form a hydrogen atom.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include thionyl chloride, pyridine, and diethylaminosulfur trifluoride (DAST). The reaction conditions often involve specific temperatures and solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the substitution of the iodine atom can lead to the formation of various derivatives with different functional groups, while oxidation of the hydroxyl groups can yield carbonyl-containing compounds .
Aplicaciones Científicas De Investigación
4-Iodo-6,8-dioxabicyclo[3.2.1]octane-2,3-diol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-Iodo-6,8-dioxabicyclo[3.2.1]octane-2,3-diol involves its interaction with molecular targets through its functional groups. The hydroxyl groups can form hydrogen bonds, while the iodine atom can participate in halogen bonding. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
6,8-Dioxabicyclo[3.2.1]octane: A similar bicyclic acetal without the iodine atom.
Levoglucosenone: A derivative with a similar bicyclic structure but different functional groups
Uniqueness
4-Iodo-6,8-dioxabicyclo[3.2.1]octane-2,3-diol is unique due to the presence of the iodine atom, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in synthetic chemistry and materials science .
Propiedades
Fórmula molecular |
C6H9IO4 |
|---|---|
Peso molecular |
272.04 g/mol |
Nombre IUPAC |
4-iodo-6,8-dioxabicyclo[3.2.1]octane-2,3-diol |
InChI |
InChI=1S/C6H9IO4/c7-3-5(9)4(8)2-1-10-6(3)11-2/h2-6,8-9H,1H2 |
Clave InChI |
SWUJNWULTXIUBD-UHFFFAOYSA-N |
SMILES canónico |
C1C2C(C(C(C(O1)O2)I)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl-trimethylazanium;methanesulfonic acid](/img/structure/B12809746.png)








![8-O-benzyl 2-O-methyl 3-(4-methylphenyl)sulfonyl-4,5-dioxo-6H-pyrrolo[3,2-e]indole-2,8-dicarboxylate](/img/structure/B12809800.png)

